molecular formula C14H11Cl2FN4O2 B2486727 8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione CAS No. 359709-53-8

8-Chloro-7-(2-chloro-6-fluoro-benzyl)-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2486727
CAS RN: 359709-53-8
M. Wt: 357.17
InChI Key: PUUVNXTXOFVVDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of purine derivatives often involves multi-step chemical reactions, including the use of protective groups and specific reagents to achieve the desired substitution patterns. For example, the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which share a similar structural framework with the compound , can be achieved using thietanyl protecting groups. This method provides a route to synthesize compounds with specific substitutions at the 8-position, indicating a possible pathway for synthesizing the target compound (Khaliullin & Shabalina, 2020).

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine core, substituted with various functional groups that significantly influence the compound's properties. Spectroscopic methods, such as 1H-NMR, 13C-NMR, and MS spectrometry, are commonly used to elucidate the structures of newly synthesized compounds, providing detailed information about the molecular framework and substituent positions (Gobouri, 2020).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, reflecting their complex behavior in different chemical environments. For instance, SNAr (nucleophilic aromatic substitution) reactions are relevant for purine compounds with halogen substituents, suggesting that the target compound might participate in similar reactions, depending on the nature of the substituents and reaction conditions (Liu & Robins, 2007).

Scientific Research Applications

Synthesis of New Ring Systems

Research has explored the synthesis of new ring systems like thiadiazepino-purine, which could have implications in chemical diversification for potential therapeutic uses. For instance, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine demonstrates complex chemical transformations of purine derivatives (Hesek & Rybár, 1994).

Isolation and Characterization of Impurities

In the pharmaceutical industry, understanding impurities in drug compounds is crucial. Research on 8-chlorotheophylline, a related compound, involved separating and characterizing impurities, enhancing knowledge about the stability and purity of related purine derivatives (Desai, Patel, & Gabhe, 2011).

Development of Receptor Ligands

The modification of purine derivatives to create ligands for receptors like 5-HT1A, 5-HT2A, and 5-HT7 has been explored. This can have implications in psychotropic drug development, as these receptors are key targets in psychiatric disorders (Chłoń-Rzepa et al., 2013).

Protective Group Utilization in Synthesis

Utilizing protective groups like thietanyl in the synthesis of purine derivatives can aid in developing new compounds with potential biological activity. This approach can lead to the discovery of novel substances with unique properties (Khaliullin & Shabalina, 2020).

Exploration of Broncholytic Activity

Studies have explored the broncholytic activity of purine derivatives, which could contribute to the development of new treatments for respiratory disorders (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).

Synthesis of Novel Derivatives

Research into synthesizing new derivatives, such as 6-purineselenyl and thiadiazolyl-purine-diones, expands the chemical diversity of purine compounds, opening pathways for new pharmacological investigations (Gobouri, 2020).

properties

IUPAC Name

8-chloro-7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2FN4O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(16)18-11)6-7-8(15)4-3-5-9(7)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUVNXTXOFVVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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